molecular formula C19H15FN4O2S B2372231 3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1296318-56-3

3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2372231
CAS No.: 1296318-56-3
M. Wt: 382.41
InChI Key: MNEKNMNJLUFADK-UHFFFAOYSA-N
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Description

The compound “3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” is a heterocyclic compound with a molecular formula of C19H15FN4O2S and a molecular weight of 382.41. It belongs to the class of compounds known as triazolopyrazines .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrazine . This core can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .

Scientific Research Applications

Quantitative Determination in Pharmaceutical Research

A study by Netosova et al. (2021) developed a quantification method for a substance closely related to 3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, using nonaqueous potentiometric titration. This method was validated for linearity, accuracy, and precision, indicating its potential in pharmaceutical research and development (Netosova et al., 2021).

Anticonvulsant Properties

A compound structurally similar to the mentioned chemical showed potent anticonvulsant activity in a study by Kelley et al. (1995). The compound was synthesized and tested against seizures in rats, revealing its potential as a bioisostere of the purine ring for anticonvulsant activity (Kelley et al., 1995).

Targeting Adenosine Receptors

Falsini et al. (2017) identified a similar compound as a new scaffold for developing adenosine human receptor antagonists. This compound showed high affinity for the hA2A adenosine receptor and could counteract neurotoxicity in human neuroblastoma cells, suggesting its application in neurological disorders (Falsini et al., 2017).

Synthesis and Anticancer Activity

Yanchenko et al. (2020) synthesized derivatives of a structurally related compound and tested their antitumor activity. They found these derivatives exhibited antineoplastic activity against various cancer cell lines, indicating their potential as core structures for developing new anticancer agents (Yanchenko et al., 2020).

Antibacterial Activity

Reddy et al. (2013) synthesized and characterized a series of novel compounds similar to this compound. These compounds were screened for antibacterial activity against various bacteria, demonstrating potent inhibitory activity and potential as antimicrobial agents (Reddy et al., 2013).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, structure-activity relationship, and potential pharmacological activities. In silico pharmacokinetic and molecular modeling studies could also be beneficial .

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-26-16-4-2-3-15(11-16)23-9-10-24-17(18(23)25)21-22-19(24)27-12-13-5-7-14(20)8-6-13/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEKNMNJLUFADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=C(C=C4)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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